molecular formula C23H23N3O8 B5040989 5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5040989
M. Wt: 469.4 g/mol
InChI Key: ANEANTYYTKRWTH-UHFFFAOYSA-N
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Description

5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a molecular formula of C21H19N3O7 This compound is characterized by its unique structure, which includes an ethoxy group, a nitrophenoxy group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common approach includes the following steps:

    Nitration: Introduction of the nitro group to the phenoxy ring.

    Ethoxylation: Addition of ethoxy groups to the phenyl ring.

    Formation of the diazinane trione core: This involves cyclization reactions under specific conditions to form the diazinane trione structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

5-[[3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O8/c1-4-32-20-14-15(13-18-21(27)24(2)23(29)25(3)22(18)28)5-10-19(20)34-12-11-33-17-8-6-16(7-9-17)26(30)31/h5-10,13-14H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEANTYYTKRWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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